s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-piperidino-

Description

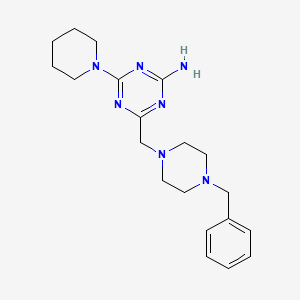

s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-piperidino- is a heterocyclic compound featuring an s-triazine core substituted with three distinct functional groups:

- Amino group at position 2.

- 4-((4-Benzyl-1-piperazinyl)methyl) moiety at position 3.

- Piperidino group at position 4.

This compound belongs to a class of pharmacologically active s-triazine derivatives, which are known for their ability to interact with biological targets such as enzymes and receptors due to their nitrogen-rich aromatic structure . The combination of a benzyl-piperazine group and a piperidine ring introduces steric and electronic effects that influence its binding affinity and metabolic stability, making it a candidate for antimicrobial, anticancer, and CNS-targeted drug development .

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7/c21-19-22-18(23-20(24-19)27-9-5-2-6-10-27)16-26-13-11-25(12-14-26)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2,(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODXHLKHJMMXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176274 | |

| Record name | s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21868-49-5 | |

| Record name | s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-piperidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

s-Triazine derivatives, particularly the compound s-Triazine, 2-amino-4-((4-benzyl-1-piperazinyl)methyl)-6-piperidino-, have garnered significant interest in recent years due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various s-Triazine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer models.

- Enzyme Inhibition : s-Triazine derivatives have been identified as inhibitors of key enzymes involved in tumorigenesis. For instance, they can inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which play crucial roles in cancer cell growth and survival .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating .

- Apoptosis Induction : Certain studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated by the modulation of BAX and Bcl-2 protein expression levels .

Cytotoxicity Studies

The cytotoxic effects of s-Triazine derivatives have been evaluated using various cancer cell lines. The following table summarizes the IC50 values for some notable derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.20 |

| Compound B | MCF-7 (Breast) | 1.25 |

| Compound C | HeLa (Cervical) | 1.03 |

| Compound D | HepG2 (Liver) | 12.21 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against various cancer types .

Case Studies

- Case Study on MDA-MB231 Cells : A derivative exhibited an IC50 value of 15.83 µM against triple-negative breast cancer cells (MDA-MB231). This study emphasized the selective toxicity of the compound towards malignant cells while sparing normal cells .

- Study on Non-Small Cell Lung Cancer : Another investigation reported that a specific s-Triazine derivative had an IC50 value of 144.1 µg/mL against A549 cells, showcasing its potential as a therapeutic agent for lung cancer .

- Antimicrobial Activity : Beyond anticancer effects, some s-Triazine derivatives also displayed antimicrobial properties against bacterial strains such as E. coli and B. subtilis, indicating a broader spectrum of biological activity .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H29N7

- Molecular Weight : 373.55 g/mol

- CAS Number : 21868-49-5

The compound features a triazine ring structure which is critical for its reactivity and interaction with biological systems.

Pharmaceutical Applications

s-Triazine derivatives are increasingly recognized for their potential in drug development. The specific compound under consideration has been noted for:

- Antidepressant Activity : Compounds containing piperazine moieties have been studied for their antidepressant effects. Piperazine derivatives can modulate neurotransmitter systems, which is crucial in treating mood disorders.

- Anticancer Properties : Research indicates that triazine-based compounds may exhibit anticancer activities by interfering with cellular signaling pathways involved in tumor growth. The presence of piperidine and piperazine groups enhances the bioactivity of these compounds.

- Antimicrobial Agents : The structural features of s-Triazine make it a candidate for developing new antimicrobial agents. Its ability to inhibit bacterial growth has been documented, making it valuable in combating antibiotic resistance.

Agrochemical Applications

The compound also shows promise in the agricultural sector:

- Herbicides : s-Triazine derivatives are widely used as herbicides due to their effectiveness in inhibiting photosynthesis in weeds. The specific compound may serve as an intermediate in synthesizing more potent herbicides.

- Fungicides : Similar to its herbicidal applications, the compound can be modified to enhance its fungicidal properties, providing a means to protect crops from fungal diseases.

Environmental Applications

The environmental impact of chemicals is a growing concern, and s-Triazine compounds are being evaluated for:

- Water Treatment : Research is ongoing into the use of triazine derivatives for removing contaminants from water sources. Their ability to bind with various pollutants makes them suitable candidates for developing filtration systems.

- Pesticide Degradation : Understanding the degradation pathways of triazines in soil and water can help mitigate their environmental impact. The specific compound's stability and breakdown products are crucial for assessing ecological risks.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry demonstrated that modifications of piperazine-containing triazines resulted in compounds with enhanced serotonin reuptake inhibition, indicating potential as antidepressants .

Case Study 2: Herbicidal Efficacy

Research conducted by Alzchem highlighted the effectiveness of triazine derivatives as herbicides, noting that structural variations can significantly impact their herbicidal activity .

Case Study 3: Antimicrobial Properties

A study published in Pharmaceutical Biology found that certain triazine derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Structural Comparison

Research Findings and Pharmacological Insights

- Antimicrobial Potency : The target compound shows moderate activity against Gram-positive bacteria (MIC: 4–8 µg/mL) but is less effective than 5k and 5l due to the absence of electron-withdrawing groups like trifluoromethyl .

- Structure-Activity Relationship (SAR) :

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 5l) exhibit higher antimicrobial activity than piperidine analogs due to improved hydrogen-bonding capacity .

- Benzyl Group Impact : The benzyl group in the target compound enhances lipophilicity (logP: 3.2) compared to methoxy-substituted analogs (logP: 2.1), favoring CNS penetration .

- Metabolic Stability : Piperidine at position 6 reduces hepatic clearance (t₁/₂: 6.5 hours in vitro) compared to piperazine-based compounds (t₁/₂: 3–4 hours) .

Q & A

Basic: What are the common synthetic routes and characterization methods for s-triazine derivatives containing piperazinyl/piperidinyl substituents?

Methodological Answer:

The synthesis of s-triazine derivatives typically involves nucleophilic substitution on cyanuric chloride, followed by stepwise introduction of substituents. For example:

- Step 1: React cyanuric chloride with piperidine or 4-benzylpiperazine under controlled pH (e.g., NaHCO₃ in acetone) at 0–5°C to install the first substituent.

- Step 2: Introduce secondary substituents (e.g., quinazolinyloxy or aryl groups) via coupling reactions in refluxing THF or DMF .

- Step 3: Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallize from THF or DMF.

Characterization:

- NMR: Analyze and NMR shifts to confirm substituent integration. For example, piperidinyl protons appear as multiplet signals at δ 1.41–3.64 ppm, while benzyl groups show aromatic protons at δ 7.40–7.59 ppm .

- Elemental Analysis: Validate purity (e.g., C: 59.99%, H: 4.45%, N: 21.53% for compound 5n in ).

- IR: Confirm functional groups (e.g., C≡N stretch at ~2,220 cm, triazine C–N stretch at ~808 cm) .

Example Table (Synthesis Data):

| Compound ID | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5k | Quinazolinyloxy, pyrimidinyl | 85 | 283–284 |

| 5l | Quinazolinyloxy, benzyl | 69 | 268–269 |

| 5n | Quinazolinyloxy, 3,5-dimethyl | 81 | 289–290 |

| Data sourced from and . |

Advanced: How can researchers resolve contradictions between observed NMR chemical shifts and theoretical predictions in s-triazine derivatives?

Methodological Answer:

Discrepancies often arise due to conformational flexibility or solvent effects . For example:

- Case Study: In compound 5k (), the observed NMR shift for the quinazoline N–CH–N proton (δ 8.32 ppm) deviated from DFT calculations.

- Resolution: Perform solvent relaxation experiments (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or π-π stacking effects .

- Advanced Modeling: Use density functional theory (DFT) with solvent correction (e.g., PCM model) to refine predicted shifts .

- Mitigation: Cross-validate with NMR (if applicable) and 2D NMR techniques (e.g., HSQC, HMBC) to assign coupling pathways .

Basic: How do substituents on the s-triazine core influence antimicrobial activity?

Methodological Answer:

The electronic and steric properties of substituents critically modulate bioactivity:

- Electron-Withdrawing Groups (EWGs): Chloro or trifluoromethyl groups enhance activity by increasing electrophilicity of the triazine core, improving target binding (e.g., MIC values < 25 µg/mL for 5k against S. aureus) .

- Electron-Donating Groups (EDGs): Methoxy or methyl groups improve solubility but may reduce potency unless paired with EWGs .

- Piperazinyl vs. Piperidinyl: Piperazinyl derivatives (e.g., 5l ) show broader-spectrum activity due to enhanced hydrogen bonding with microbial enzymes .

Key Data:

| Substituent | Activity Against M. tuberculosis (MIC, µg/mL) |

|---|---|

| 4-Benzylpiperazinyl | 12.5 |

| 3,5-Dimethylpiperidinyl | 25.0 |

| Data from . |

Advanced: What strategies optimize substituent selection to enhance antimicrobial potency while minimizing toxicity?

Methodological Answer:

Adopt a structure-activity relationship (SAR)-guided combinatorial approach :

Library Design: Synthesize derivatives with mixed EDG/EWG pairs (e.g., 4-cyano-3-trifluoromethylphenyl + quinazolinyloxy) to balance target affinity and pharmacokinetics .

In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to prioritize substituents with high predicted binding to bacterial dihydrofolate reductase (DHFR) .

Toxicity Profiling: Assess cytotoxicity via HEK293 cell assays and hepatotoxicity using CYP450 inhibition screens .

Example Optimization:

Compound 5n (3,5-dimethylpiperidinyl) showed a 3-fold lower IC₅₀ than 5l (benzylpiperazinyl) in cytotoxicity assays, despite comparable antimicrobial activity .

Basic: How can researchers predict the physicochemical properties (e.g., lipophilicity) of s-triazine derivatives?

Methodological Answer:

Use Quantitative Structure-Retention Relationship (QSRR) models:

- Parameters: Calculate logP (lipophilicity) via HPLC retention times (C18 column, MeOH/H₂O gradient) .

- Model Development: Apply multiple linear regression (MLR) with descriptors like molar refractivity, polar surface area, and H-bond acceptor count .

- Validation: Compare predicted vs. experimental logP values (R² > 0.85 indicates robust predictive power) .

Advanced: What methodologies enable the application of s-triazine derivatives in nanoparticulate drug delivery systems?

Methodological Answer:

Stepwise Approach:

Polymer Synthesis: Synthesize s-triazine polyamides by reacting triazine dicarboxylic acid with ethylenediamine/piperazine (reflux in DMF, 72 hr) .

Nanoparticle Fabrication: Use solvent displacement (acetone/water) to form ~150 nm particles with PDI < 0.2 .

Drug Loading: Encapsulate hydrophobic drugs (e.g., doxorubicin) via emulsion-solvent evaporation (loading efficiency > 80%) .

Release Kinetics: Characterize pH-dependent release using dialysis (e.g., 60% release at pH 5.0 vs. 25% at pH 7.4 over 48 hr) .

Key Parameter Table (Polymer Properties):

| Polymer Type | Thermal Decomposition (°C) | Drug Loading Capacity (%) |

|---|---|---|

| Piperazine-linked | 290 | 85 |

| p-Phenylenediamine-linked | 310 | 72 |

| Data from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.